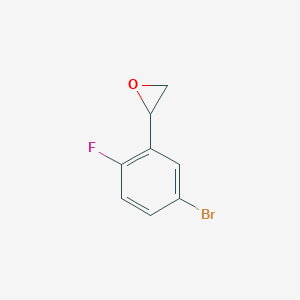

2-(5-Bromo-2-fluorophenyl)oxirane

CAS No.: 1343046-78-5

Cat. No.: VC2947845

Molecular Formula: C8H6BrFO

Molecular Weight: 217.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343046-78-5 |

|---|---|

| Molecular Formula | C8H6BrFO |

| Molecular Weight | 217.03 g/mol |

| IUPAC Name | 2-(5-bromo-2-fluorophenyl)oxirane |

| Standard InChI | InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 |

| Standard InChI Key | FZHXXYGMRVHZEY-UHFFFAOYSA-N |

| SMILES | C1C(O1)C2=C(C=CC(=C2)Br)F |

| Canonical SMILES | C1C(O1)C2=C(C=CC(=C2)Br)F |

Introduction

2-(5-Bromo-2-fluorophenyl)oxirane is a versatile organofluorine compound characterized by a three-membered cyclic ether structure known as an epoxide. It features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique chemical properties. The presence of these halogens enhances the electrophilicity of the epoxide carbon, making it reactive towards nucleophiles. This compound is particularly valuable in organic synthesis and pharmaceutical development due to its reactivity and structural characteristics.

Synthesis Methods

The synthesis of 2-(5-Bromo-2-fluorophenyl)oxirane typically involves epoxidation reactions. Common methods include the epoxidation of corresponding alkenes using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions. Industrial settings often utilize continuous flow reactors to optimize reaction conditions and improve yield, while advanced purification techniques like chromatography ensure high purity of the final product.

Applications and Biological Activity

2-(5-Bromo-2-fluorophenyl)oxirane finds applications in various fields, particularly in organic synthesis and medicinal chemistry. Its reactivity allows it to form stable adducts with nucleophiles, which can lead to enzyme inhibition or modulation. For instance, it has been observed to inhibit epoxide hydrolases by binding to their active sites, potentially impacting metabolic pathways involving epoxides.

Comparison with Similar Compounds

| Compound Name | Key Features | Reactivity |

|---|---|---|

| 2-(5-Chloro-2-fluorophenyl)oxirane | Contains chlorine instead of bromine | Moderate due to electron-withdrawing properties |

| 2-(5-Bromo-2-chlorophenyl)oxirane | Contains both bromine and chlorine | High reactivity due to dual halogen presence |

| 2-(5-Bromo-2-methylphenyl)oxirane | Contains a methyl group instead of fluorine | Variable reactivity based on sterics |

| (R)-4-Fluorostyrene Oxide | Fluorinated styrene derivative | Moderate; influenced by fluorine |

| (R)-4-Bromostyrene Oxide | Brominated styrene derivative | Moderate; influenced by bromine |

Stereochemistry and Chirality

2-(5-Bromo-2-fluorophenyl)oxirane can exist in chiral forms, such as (R)-2-(5-Bromo-2-fluorophenyl)oxirane and (S)-2-(5-Bromo-2-fluorophenyl)oxirane, due to the presence of an asymmetric carbon atom in the epoxide ring. The stereochemistry is crucial as it influences the compound's reactivity and biological activity. Chiral epoxides are significant in asymmetric synthesis and chiral drug development.

Research Findings and Future Directions

Research on 2-(5-Bromo-2-fluorophenyl)oxirane focuses on its reactivity towards nucleophiles during ring-opening reactions. These studies are crucial for understanding its mechanism of action in biological systems and its potential effects on enzyme activity. Investigations into its binding affinity with various biological targets could reveal insights into its therapeutic potential and safety profile.

Future research directions may include exploring its applications in medicinal chemistry, particularly in the synthesis of chiral drugs and pharmaceutical intermediates. Additionally, studying its interactions with biological targets could provide valuable insights into its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume